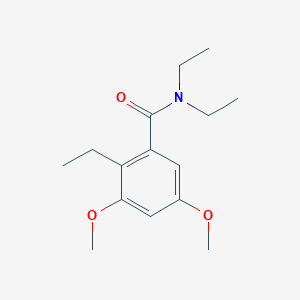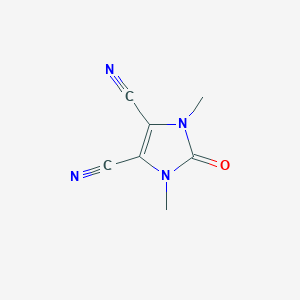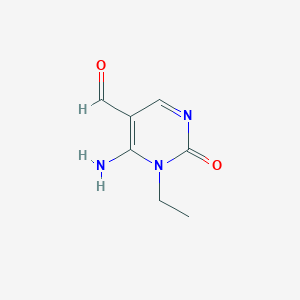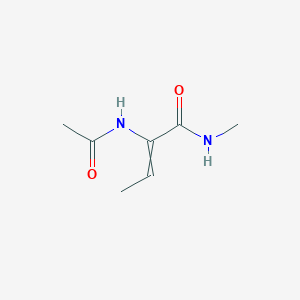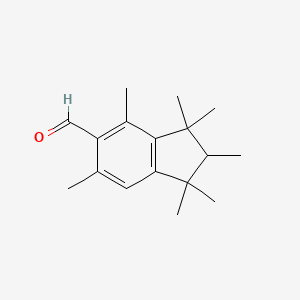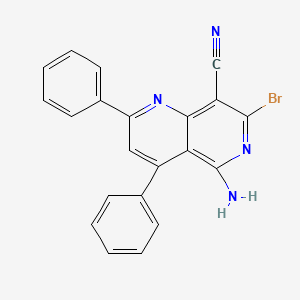
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system
Preparation Methods
The synthesis of 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of a base can lead to the formation of the desired naphthyridine derivative. Industrial production methods may involve multi-step synthesis, including nucleophilic substitution, cyclization reactions, and purification processes to obtain the final product with high purity .
Chemical Reactions Analysis
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds
Scientific Research Applications
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in the development of new drugs and as a probe in biological assays.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules
Mechanism of Action
The mechanism of action of 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different nitrogen atom arrangements and exhibit distinct biological activities.
Quinoxalines: Structurally similar but with different pharmacological profiles.
Quinazolines: Another class of nitrogen-containing heterocycles with unique therapeutic applications
Properties
CAS No. |
166331-55-1 |
|---|---|
Molecular Formula |
C21H13BrN4 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
5-amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C21H13BrN4/c22-20-16(12-23)19-18(21(24)26-20)15(13-7-3-1-4-8-13)11-17(25-19)14-9-5-2-6-10-14/h1-11H,(H2,24,26) |
InChI Key |
DOSQJVSHWBPYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NC(=C23)N)Br)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




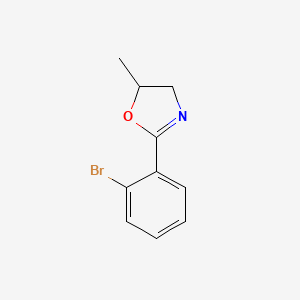
![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)


![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
